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molecular formula C14H13NO3 B077825 N-(2-Methoxyphenyl)anthranilic acid CAS No. 13278-32-5

N-(2-Methoxyphenyl)anthranilic acid

Cat. No. B077825
M. Wt: 243.26 g/mol
InChI Key: FPIMZRVJKYCPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515980

Procedure details

A mixture of 40 g (0.25 mole) of 2-chlorobenzoic acid, 21 ml (0.26 mole) of 2-methoxyaniline, 3.84 g cupric acetate, 35.4 g of potassium carbonate and 155 ml of dimethylformamide was heated at 120° C. for 12 hours. The reaction mixture was poured into ice-water, acidified with concentrated hydrochloric acid to pH 2, and stirred for one hour. The solid product was collected by filtration, air dried and recrystallized from toluene to give 28.61 g of 2-(2-methoxyphenylamino)benzoic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH:15][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
21 mL
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Name
cupric acetate
Quantity
3.84 g
Type
reactant
Smiles
Name
Quantity
35.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
155 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.61 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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